molecular formula C12H13NO2S B12506726 (5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)acetonitrile

(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)acetonitrile

Katalognummer: B12506726
Molekulargewicht: 235.30 g/mol
InChI-Schlüssel: SRNVGCAXMYCVNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)acetonitrile is an organic compound that features a sulfonyl group attached to a tetrahydronaphthalene ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)acetonitrile typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with a sulfonyl chloride, followed by the introduction of an acetonitrile group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Sulfonylation: 5,6,7,8-Tetrahydronaphthalene reacts with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base (e.g., triethylamine) to form the sulfonyl derivative.

    Nitrile Introduction: The sulfonyl derivative is then reacted with acetonitrile under basic conditions to introduce the nitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the sulfonyl group.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)acetonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of (5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)acetonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, while the nitrile group can participate in hydrogen bonding or other interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)amino]acetic acid: This compound has a similar sulfonyl group attached to a tetrahydronaphthalene ring but with an aminoacetic acid moiety instead of a nitrile group.

    2-Naphthalenol, 5,6,7,8-tetrahydro-: This compound features a hydroxyl group on the tetrahydronaphthalene ring.

Eigenschaften

Molekularformel

C12H13NO2S

Molekulargewicht

235.30 g/mol

IUPAC-Name

2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)acetonitrile

InChI

InChI=1S/C12H13NO2S/c13-7-8-16(14,15)12-6-5-10-3-1-2-4-11(10)9-12/h5-6,9H,1-4,8H2

InChI-Schlüssel

SRNVGCAXMYCVNI-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.